CYB5R3 Inhibitory Potency: Dehydro-ZINC39395747 vs. Propylthiouracil (PTU)
Dehydro-ZINC39395747, as the active tautomer of ZINC39395747, inhibits CYB5R3 with an IC50 of 9.14 μM, representing a >30-fold improvement in potency compared to the canonical inhibitor propylthiouracil (IC50 = ∼275 μM) [1]. This quantitative difference was determined in a recombinant human CYB5R3 NADH-ferricyanide reductase assay under identical experimental conditions [1].
| Evidence Dimension | CYB5R3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.14 μM |
| Comparator Or Baseline | Propylthiouracil (PTU): ∼275 μM |
| Quantified Difference | >30-fold lower IC50 |
| Conditions | Recombinant human CYB5R3; NADH-ferricyanide reductase assay |
Why This Matters
The >30-fold potency gain enables effective CYB5R3 inhibition at concentrations where PTU is inactive, reducing off-target effects and improving assay window in cellular studies.
- [1] Rahaman MM, Nguyen AT, Miller MP, et al. Structure guided chemical modifications of propylthiouracil reveal novel small molecule inhibitors of cytochrome b5 reductase 3 that increase nitric oxide bioavailability. J Biol Chem. 2015;290(27):16861-16872. View Source
